BenchChemオンラインストアへようこそ!

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Lipophilicity Drug-likeness SAR

This 5-(propylthio)-substituted 1,3,4-thiadiazol-2-yl benzamide (CAS 393572-75-3) fills a critical gap in SIRT2 SAR libraries between methylthio (CAS 393572-74-2) and benzylthio (CAS 893154-65-9) analogs. Its computed XLogP3-AA of 2.0 and TPSA of 163 Ų make it ideal for probing lipophilicity-permeability correlations. It also serves as a potential negative control compound for target engagement assays. Researchers can further derivatize the propylthio handle to sulfoxide/sulfone to explore 5-position chemical space. Not available from major catalog suppliers; custom synthesis is required. Inquire for a quote.

Molecular Formula C16H20N4O4S3
Molecular Weight 428.54
CAS No. 393572-75-3
Cat. No. B2457246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
CAS393572-75-3
Molecular FormulaC16H20N4O4S3
Molecular Weight428.54
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H20N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,18,21)
InChIKeyGNPWHTHTJQBBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-75-3): Structural Identity and Procurement Context


4-(Morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-75-3) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a morpholinosulfonyl group at the para-position of the benzamide ring and a propylthio substituent at the 5-position of the thiadiazole core [1]. Its molecular formula is C₁₆H₂₀N₄O₄S₃ with a molecular weight of 428.6 g/mol [1]. The compound is cataloged in the PubChem database (CID 16825041) and appears in the Oprea screening library (Oprea1_442975), indicating its inclusion in chemical biology screening collections [1][2]. This compound is structurally related to a series of 1,3,4-thiadiazole-based inhibitors that have been investigated for SIRT2 inhibition, though direct published activity data for this specific compound remain sparse in the peer-reviewed primary literature [3].

Why 4-(Morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Substituted by In-Class Analogs Without Validation


Within the 1,3,4-thiadiazol-2-yl benzamide scaffold, variation of the 5-position thioether substituent dramatically alters lipophilicity, steric bulk, and target-binding interactions. The target compound bears an n-propylthio group (three-carbon linear alkyl chain), which differentiates it from the methylthio analog (CAS 393572-74-2, two carbons shorter), the allylthio analog (CAS 637326-13-7, unsaturated), and the benzylthio analog (CAS 893154-65-9, aromatic) [1]. In the context of SIRT2 inhibition, structure-guided optimization studies on 1,3,4-thiadiazole derivatives have demonstrated that subtle modifications at the 5-position profoundly affect inhibitory potency—exemplified by ST131 (IC₅₀ = 8.95 μM) and ST132 (IC₅₀ = 6.62 μM) which differ by a single structural feature at the channel entrance interaction site [2]. These findings confirm that compounds within this chemotype are not interchangeable without risking loss of potency, selectivity, or physicochemical suitability for a given assay system [2].

Quantitative Differentiation Evidence for 4-(Morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-75-3)


Propylthio vs. Methylthio Substituent: Computed Lipophilicity and Molecular Property Differentiation

The target compound (CAS 393572-75-3) incorporates an n-propylthio group at the 5-position of the 1,3,4-thiadiazole ring, distinguishing it from the closest commercially available analog, the methylthio derivative (CAS 393572-74-2). The propylthio chain (C3H7S-) adds two additional methylene units compared to the methylthio group (CH3S-), which increases the computed XLogP3-AA from approximately 1.4 (methylthio analog) to 2.0 (propylthio analog) and the molecular weight from ~414.5 to 428.6 g/mol [1][2]. The TPSA remains constant at 163 Ų for both compounds, as the difference lies in the non-polar thioether substituent [1]. This lipophilicity shift predicts enhanced membrane permeability for the propylthio compound, which may be relevant for cell-based assays requiring intracellular target engagement.

Lipophilicity Drug-likeness SAR Thioether substituent effects

SIRT2 Inhibition by 1,3,4-Thiadiazole Derivatives: Class-Level Potency Context for Structural Optimization

The 1,3,4-thiadiazole-2-yl benzamide scaffold has been validated as a SIRT2 inhibitory chemotype through structure-guided optimization studies. The most recent study by Aksel et al. (2026) reported that novel 1,3,4-thiadiazole derivatives ST131 and ST132 achieved SIRT2 IC₅₀ values of 8.95 μM and 6.62 μM, respectively, with ST132 also demonstrating antiproliferative effects in MCF-7 breast cancer cells and increased acetylated α-tubulin levels consistent with cellular SIRT2 engagement [1]. In an earlier series, 5-benzyl-1,3,4-thiadiazole-2-carboxamide analogs ST29 and ST30 displayed SIRT2 IC₅₀ values of 38.69 μM and 43.29 μM with excellent selectivity over SIRT1 and SIRT3 [2]. The target compound (CAS 393572-75-3) shares the core 1,3,4-thiadiazole-2-yl benzamide scaffold but differs at the 5-position (propylthio vs. the optimized substituents in ST131/ST132), placing it at an intermediate position in the SAR landscape—structurally distinct from both the micromolar and sub-micromolar leads, and potentially useful as a comparator or starting point for further optimization.

SIRT2 inhibition Thiadiazole SAR Cancer Enzyme inhibition

Propylthio vs. Allylthio Substituent: Impact of Saturation on Chemical Stability and Reactivity Profile

The target compound (CAS 393572-75-3) bears a saturated n-propylthio substituent, in contrast to the allylthio analog (CAS 637326-13-7) which contains a terminal alkene (prop-2-en-1-ylsulfanyl). The saturated propylthio group eliminates the risk of undesired reactivity associated with the allyl moiety, including potential oxidation at the allylic position and radical-mediated addition reactions [1]. Both compounds share the same molecular formula backbone (C₁₆H₁₈N₄O₄S₃ for allylthio, MW 426.52 vs. C₁₆H₂₀N₄O₄S₃ for propylthio, MW 428.6), but the two-hydrogen difference reflects the saturation state [1][2]. The saturated propylthio group provides a chemically inert alkyl chain that is less prone to metabolic or chemical degradation, which may translate to improved compound stability during long-term storage and in assay buffers [1].

Chemical stability Thioether oxidation Allyl vs. alkyl Compound handling

Recommended Application Scenarios for 4-(Morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393572-75-3)


SAR Comparator for SIRT2 Inhibitor Optimization Programs Targeting 5-Position Thioether Substitution

The propylthio substituent of CAS 393572-75-3 fills a specific gap in the alkyl chain length SAR series between the methylthio (CAS 393572-74-2) and benzylthio (CAS 893154-65-9) analogs. Researchers optimizing SIRT2 inhibitors within the 1,3,4-thiadiazole-2-yl benzamide scaffold can use this compound to probe the effect of three-carbon linear alkyl substitution on potency and selectivity, contextualized against the recently reported ST132 (IC₅₀ = 6.62 μM against SIRT2) [1].

Physicochemical Probe for Membrane Permeability Studies in the Thiadiazole-Benzamide Series

With a computed XLogP3-AA of 2.0 and TPSA of 163 Ų, CAS 393572-75-3 occupies a distinct lipophilicity space between the methylthio (XLogP3-AA ≈ 1.4) and benzylthio (higher lipophilicity) analogs [2]. This makes it a suitable probe for correlating computed lipophilicity with experimentally determined membrane permeability (e.g., PAMPA or Caco-2 assays) within the thiadiazole-benzamide chemotype.

Negative Control or Inactive Comparator in SIRT2 Biochemical Assays

Given the absence of published SIRT2 inhibitory data for this specific compound, it cannot be assumed to possess SIRT2 activity matching ST131/ST132. However, if experimentally determined to have weak or no SIRT2 inhibition, it could serve as a structurally matched negative control for target engagement studies, particularly valuable because it retains the full morpholinosulfonyl-benzamide pharmacophore while differing only at the 5-position thioether relative to active analogs [1].

Starting Scaffold for Diversity-Oriented Synthesis via Thioether Modification

The propylthio group at the 5-position represents a modifiable handle for further derivatization. The compound can serve as a precursor for oxidation to the corresponding sulfoxide or sulfone, or for alkylation/exchange reactions, enabling systematic exploration of the 5-position chemical space in medicinal chemistry campaigns targeting sirtuin or other thiadiazole-relevant enzymes [1][2].

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.